TC-E 5003

説明

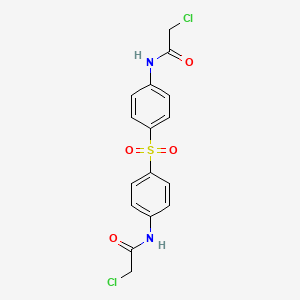

Structure

3D Structure

特性

IUPAC Name |

2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRCVZJKZJGIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169569 | |

| Record name | Sulfone, bis((4-chloroacetylamino)phenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17328-16-4 | |

| Record name | Sulfone, bis((4-chloroacetylamino)phenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017328164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17328-16-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, bis((4-chloroacetylamino)phenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of TC-E 5003 in the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms by which TC-E 5003, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has demonstrated significant anti-inflammatory properties by intervening in key steps of the TLR4-mediated NF-κB activation cascade. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data from key experiments in a structured format, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by a family of inhibitor proteins, most notably IκBα.[2] Activation of the canonical NF-κB pathway, often initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), leads to the activation of the IκB kinase (IKK) complex.[3] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[1][4] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits (typically the p65/p50 heterodimer), allowing their translocation into the nucleus where they bind to specific DNA sequences and initiate the transcription of target genes.[1][5]

This compound: A Selective PRMT1 Inhibitor

This compound is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that catalyzes the methylation of arginine residues on proteins and is involved in various cellular processes, including inflammation.[6][7] this compound has been identified as a potent anti-inflammatory agent, and its mechanism of action is linked to the modulation of key inflammatory signaling pathways, including the NF-κB pathway.[6][7]

Mechanism of Action of this compound in the NF-κB Pathway

This compound exerts its inhibitory effects on the NF-κB signaling pathway primarily by targeting upstream components of the TLR4 signaling cascade.[6] Studies have shown that this compound attenuates the lipopolysaccharide (LPS)-induced inflammatory response.[6][7] The key mechanisms include:

-

Inhibition of Src Kinase Activation: this compound has been shown to inhibit the phosphorylation of Src kinase, an upstream event in the NF-κB signaling pathway triggered by LPS.[6]

-

Attenuation of IκBα Phosphorylation and Degradation: By inhibiting upstream signaling events, this compound leads to a significant downregulation of phosphorylated IκBα.[6] This prevents the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.

-

Suppression of NF-κB Nuclear Translocation: Consequently, this compound downregulates the nuclear translocation of the NF-κB subunits p65 and p50.[6][7]

-

Reduction of Inflammatory Gene Expression: The inhibition of NF-κB activation by this compound results in a dramatic reduction in the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][8]

It is important to note that this compound also modulates the Activator Protein-1 (AP-1) signaling pathway by directly regulating the expression of c-Jun, another key transcription factor involved in inflammation.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on the NF-κB signaling pathway and inflammatory responses.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Cell Line/System | Reference |

| Protein Arginine Methyltransferase 1 (PRMT1) | 1.5 µM | hPRMT1 | [9][10] |

Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production

| Compound | Concentration | Cell Line | % Inhibition of NO Production | Reference |

| This compound | 1 µM | RAW264.7 | Significant and dose-dependent decrease | [10] |

Table 3: Effect of this compound on LPS-Induced Inflammatory Gene Expression

| Gene | This compound Treatment | Cell Line | Result | Reference |

| iNOS | 1 µM | RAW264.7 | Remarkably reduced expression | [10] |

| COX-2 | 1 µM | RAW264.7 | Downregulated expression | [10] |

| TNF-α | 1 µM | RAW264.7 | Downregulated expression | [10] |

| IL-6 | 1 µM | RAW264.7 | Downregulated expression | [10] |

Table 4: Effect of this compound on Nuclear Translocation of NF-κB Subunits

| NF-κB Subunit | This compound Treatment (Time after LPS) | Cell Line | Result | Reference |

| p65 | 1 µM (15 min) | RAW264.7 | Suppressed translocation | [5] |

| p50 | 1 µM (15 min) | RAW264.7 | Suppressed translocation | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the role of this compound in NF-κB signaling.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage-like cells are a common model for studying inflammation.[6]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[6]

-

Treatment: For experiments, cells are pre-treated with this compound (typically 1 µM) for a specified time before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[5]

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

-

Procedure:

-

Collect cell culture supernatant after treatment.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.[7]

-

RNA Isolation and Real-Time Polymerase Chain Reaction (RT-PCR)

-

Principle: To quantify the mRNA expression levels of inflammatory genes.

-

Procedure:

-

Isolate total RNA from treated cells using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform real-time PCR using gene-specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.[8]

-

Western Blot Analysis

-

Principle: To detect and quantify the protein levels of key signaling molecules.

-

Procedure:

-

Lyse treated cells to extract total protein or prepare nuclear and cytoplasmic fractions.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, p65, p50, Src, phosphorylated Src, and a loading control (e.g., β-actin or Lamin A/C).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.[6][8]

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway, the mechanism of this compound, and a typical experimental workflow.

Caption: Canonical NF-κB signaling pathway initiated by LPS and the inhibitory action of this compound on Src.

Caption: A typical experimental workflow for studying the effects of this compound on LPS-induced inflammation.

Conclusion

This compound, a selective PRMT1 inhibitor, effectively suppresses the NF-κB signaling pathway by targeting upstream components of the TLR4 cascade, specifically through the inhibition of Src kinase activation. This leads to a reduction in IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes. The data presented in this guide highlight the potential of this compound as a therapeutic agent for inflammatory diseases. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

References

- 1. youtube.com [youtube.com]

- 2. embopress.org [embopress.org]

- 3. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T-Cell Receptor-Induced NF-κB Activation Is Negatively Regulated by E3 Ubiquitin Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Unraveling the Anti-Inflammatory Potential of TC-E 5003: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: TC-E 5003, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), is emerging as a compound of significant interest in the field of inflammation research. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information presented herein is primarily derived from in vitro studies, which form the current foundation of our understanding of this molecule's potential therapeutic applications in inflammatory conditions.

Core Mechanism of Action: Inhibition of PRMT1 and Downstream Signaling

This compound exerts its anti-inflammatory effects primarily through the selective inhibition of PRMT1, a key enzyme that methylates arginine residues on histone and non-histone proteins. This inhibition has been shown to modulate critical inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways, which are central to the expression of pro-inflammatory genes. This compound has a half-maximal inhibitory concentration (IC50) of 1.5 µM against human PRMT1.[1][2][3][4]

The anti-inflammatory activity of this compound is particularly evident in the context of Toll-like receptor 4 (TLR4) signaling, which is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5][6] By targeting PRMT1, this compound interferes with the downstream cascade initiated by LPS, leading to a reduction in the production of key inflammatory mediators.

Quantitative Assessment of Anti-Inflammatory Efficacy

The following tables summarize the key quantitative data from in vitro studies investigating the anti-inflammatory effects of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

| Concentration of this compound | % Inhibition of NO Production |

| 0.5 µM | Dose-dependent decrease |

| 1.0 µM | Significant and dose-dependent decrease |

Data derived from studies where RAW264.7 cells were pre-treated with this compound for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.[1]

Table 2: Downregulation of Pro-Inflammatory Gene Expression in LPS-Stimulated RAW264.7 Macrophages

| Target Gene | Treatment | Fold Change vs. LPS Control |

| iNOS | This compound (1 µM) + LPS | Significantly reduced |

| COX-2 | This compound (1 µM) + LPS | Significantly reduced |

| TNF-α | This compound (1 µM) + LPS | Significantly reduced |

| IL-6 | This compound (1 µM) + LPS | Significantly reduced |

| IL-1β | This compound (1 µM) + LPS | Significantly reduced |

RAW264.7 cells were pre-treated with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 6 hours. Gene expression was measured by RT-PCR.[1]

Table 3: Effects on NF-κB and AP-1 Signaling Pathway Components in LPS-Stimulated RAW264.7 Macrophages

| Protein Target | Effect of this compound (1 µM) |

| Nuclear p65 | Downregulated translocation |

| Nuclear p50 | Downregulated translocation |

| Nuclear c-Jun | Downregulated translocation |

| IκBα Activation | Attenuated |

| Src Activation | Attenuated |

Nuclear translocation and protein activation were assessed by Western blotting after pre-treatment with this compound and LPS stimulation.[5][6]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Caption: Experimental workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

1. Cell Culture and Treatment:

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere. Prior to stimulation, the cells are pre-treated with varying concentrations of this compound (typically 0.5 µM and 1 µM) or vehicle (DMSO) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

2. Nitric Oxide (NO) Assay:

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is collected.

-

The supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

-

3. RNA Isolation and Real-Time Polymerase Chain Reaction (RT-PCR):

-

Objective: To quantify the mRNA expression levels of pro-inflammatory genes.

-

Procedure:

-

After 6 hours of LPS stimulation, total RNA is extracted from the RAW264.7 cells using a suitable RNA isolation kit (e.g., TRIzol reagent).

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-time PCR is performed using specific primers for the target genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., β-actin) for normalization.

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

-

4. Western Blot Analysis:

-

Objective: To determine the levels and subcellular localization of key signaling proteins.

-

Procedure:

-

Following LPS stimulation for the indicated times, cells are harvested and lysed to obtain whole-cell lysates or fractionated to separate nuclear and cytoplasmic extracts.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p65, p50, c-Jun, IκBα, Src, and loading controls like Lamin A/C for nuclear fraction and β-actin for cytoplasmic/whole-cell lysate).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of PRMT1 and the subsequent downregulation of the NF-κB and AP-1 signaling pathways. The quantitative data demonstrates its efficacy in reducing the production of key inflammatory mediators and the expression of pro-inflammatory genes in a cellular model of inflammation.

While these findings are promising, further research is warranted. In vivo studies in relevant animal models of inflammatory diseases are crucial to validate these in vitro findings and to assess the therapeutic potential, pharmacokinetics, and safety profile of this compound. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their future investigations of this intriguing anti-inflammatory compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]

- 5. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of TC-E 5003 on Cancer Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-E 5003, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), has emerged as a compound of interest in oncology research due to its demonstrated anti-proliferative effects across a range of cancer cell lines. This technical guide synthesizes the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and workflows involved.

Introduction

Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the transfer of a methyl group to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, DNA damage repair, and signal transduction.[1] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound is a selective small molecule inhibitor of PRMT1 with an IC50 of 1.5 µM against human PRMT1.[2] This document provides an in-depth analysis of the effects of this compound on cancer cell proliferation.

Quantitative Analysis of Anti-Proliferative Activity

This compound has demonstrated significant anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) and percentage of cell proliferation inhibition at a specific concentration are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | % Inhibition (at 6.0 µM) |

| A549 | Lung Cancer | 0.7022[3] | 77.11%[3] |

| H1299 | Lung Cancer | 0.6844[3] | 80.11%[3] |

| MCF-7 | Breast Cancer | 0.4128[3] | 86.77%[3] |

| MDA-MB-231 | Breast Cancer | 0.5965[3] | 71.43%[3] |

In addition to in vitro studies, this compound has shown anti-tumor effects in vivo. In a xenograft mouse model using A549 lung cancer cells, this compound alone resulted in a tumor growth inhibition of 31.76%.[3]

Mechanism of Action: Inhibition of the PRMT1 Signaling Pathway

This compound exerts its anti-proliferative effects by selectively inhibiting PRMT1. This inhibition disrupts the methylation of PRMT1's downstream targets, which in turn modulates signaling pathways critical for cancer cell survival and proliferation. Key pathways affected include the NF-κB and AP-1 signaling cascades.[2] By downregulating the activity of these pathways, this compound can suppress the expression of genes involved in cell cycle progression and inflammation, ultimately leading to a reduction in cancer cell proliferation and the induction of apoptosis.

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol outlines the methodology used to determine the effect of this compound on the proliferation of various cancer cell lines.[3]

-

Cell Seeding: Seed cancer cells (A549, H1299, MCF-7, MDA-MB-231) in 96-well plates at a density of 1 x 10^4 cells per well in 200 µL of complete medium.

-

Cell Adhesion: Incubate the plates for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Incubation: Incubate the treated cells for the desired time points.

-

CCK-8 Addition: Add CCK-8 solution to each well and incubate for a period that allows for sufficient color development.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the procedure for assessing apoptosis in A549 lung cancer cells following treatment with this compound.[3][4]

-

Cell Seeding: Seed A549 cells in 96-well plates at a density of 1 x 10^4 cells per well in 200 µL of complete medium.

-

Cell Adhesion: Allow the cells to attach by incubating for 24 hours.

-

Treatment: Treat the cells with 0.6 µM of this compound.

-

Incubation: Incubate the cells for 3, 48, and 96 hours.

-

Cell Staining: Harvest the cells and double-stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a fluorescence-activated cell sorter (FACS).

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

References

- 1. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of TC-E 5003 on Adipocyte Thermogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel effects of TC-E 5003 on adipocyte thermogenesis. Initially identified as a selective inhibitor of protein arginine methyltransferase 1 (PRMT1), recent findings have unexpectedly revealed its potent thermogenic properties in both murine and human subcutaneous adipocytes.[1][2] This document details the current understanding of this compound's mechanism of action, which is independent of PRMT1 inhibition and involves the activation of the protein kinase A (PKA) signaling pathway. We present a summary of its observed effects, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and workflows to support further research and development in the field of metabolic therapeutics.

Introduction to this compound

This compound, with the chemical name N,N'-(Sulfonyldi-4,1-phenylene)bis(2-chloroacetamide), is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1) with a reported IC50 of 1.5 µM.[3][4] While PRMT1 has been implicated in various cellular processes, including inflammation and cancer, the investigation into PRMT1 inhibitors has led to the serendipitous discovery of this compound's off-target effects on adipocyte metabolism.[3][4][5][6]

Emerging research has demonstrated that this compound induces a thermogenic program in primary subcutaneous adipocytes.[1][2] This is characterized by the upregulation of key thermogenic genes and the activation of metabolic pathways associated with energy expenditure.[1][2] Notably, these effects are not mediated through its inhibition of PRMT1 or via the classical beta-adrenergic receptor pathways, suggesting a novel mechanism of action.[1][2]

Core Findings: this compound's Thermogenic Effects

Studies have shown that treatment of primary murine and human subcutaneous adipocytes with this compound leads to significant changes in their metabolic phenotype, consistent with a shift towards a thermogenic, or "beige," adipocyte profile. The key observed effects are summarized in the table below.

| Parameter | Effect of this compound Treatment | Cell Types | References |

| Ucp1 Expression | Significantly upregulated | Primary murine and human subcutaneous adipocytes | [1][2] |

| Fgf21 Expression | Significantly upregulated | Primary murine and human subcutaneous adipocytes | [1][2] |

| PKA Signaling | Activated | Primary murine and human subcutaneous adipocytes | [1][2] |

| Lipolysis | Activated | Primary murine and human subcutaneous adipocytes | [1][2] |

| PRMT1 Dependence | Independent | - | [1][2] |

| Beta-Adrenergic Receptor Dependence | Independent | - | [1][2] |

Signaling Pathway

The thermogenic effects of this compound in adipocytes are mediated through the activation of the Protein Kinase A (PKA) signaling pathway. This activation leads to two key downstream events: the stimulation of lipolysis and the upregulation of thermogenic gene expression, including Uncoupling Protein 1 (UCP1) and Fibroblast Growth Factor 21 (FGF21).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on adipocyte thermogenesis.

Primary Adipocyte Culture and Differentiation

This protocol describes the isolation of stromal vascular fraction (SVF) cells from subcutaneous adipose tissue and their subsequent differentiation into mature adipocytes.

Materials:

-

Subcutaneous adipose tissue

-

DMEM/F12 medium with 10% Fetal Bovine Serum (FBS)

-

Collagenase Type I solution (1 mg/mL in DMEM/F12)

-

Red blood cell lysis buffer

-

100 µm cell strainer

-

Adipogenic induction medium (DMEM/F12, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 1 µg/mL insulin, 1 µM rosiglitazone)

-

Adipocyte maintenance medium (DMEM/F12, 10% FBS, 1 µg/mL insulin)

Procedure:

-

Excise subcutaneous adipose tissue and mince finely in a sterile environment.

-

Digest the tissue with Collagenase Type I solution for 30-60 minutes at 37°C with gentle agitation.

-

Neutralize the collagenase with an equal volume of DMEM/F12 with 10% FBS.

-

Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

-

Centrifuge the suspension to pellet the SVF cells.

-

Resuspend the pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.

-

Wash the cells with DMEM/F12 with 10% FBS and centrifuge to pellet the SVF cells.

-

Plate the SVF cells and culture until confluent.

-

To induce differentiation, replace the culture medium with adipogenic induction medium for 2-3 days.

-

Replace the induction medium with adipocyte maintenance medium and culture for an additional 4-7 days, replacing the medium every 2-3 days. Mature adipocytes will accumulate lipid droplets.

This compound Treatment

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the appropriate cell culture medium.

-

Treat the differentiated adipocytes with the this compound-containing medium for the desired duration (e.g., 4-24 hours).

-

Include a vehicle control (medium with the same concentration of solvent used for this compound) in all experiments.

Lipolysis Assay (Glycerol Release)

This assay measures the release of glycerol into the culture medium as an indicator of lipolysis.

Materials:

-

Culture medium from treated adipocytes

-

Glycerol-free 96-well plates

-

Glycerol standard solution

-

Free Glycerol Reagent

Procedure:

-

At the end of the this compound treatment period, collect the culture medium from each well.

-

Centrifuge the medium to remove any cellular debris.

-

Add a known volume of the supernatant to a new 96-well plate.

-

Prepare a standard curve of glycerol in the same medium.

-

Add the Free Glycerol Reagent to all wells containing samples and standards.

-

Incubate at room temperature for the time specified by the manufacturer (typically 15-30 minutes).

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the glycerol concentration in the samples by comparing their absorbance to the standard curve.

Gene Expression Analysis (RT-qPCR)

This protocol is for quantifying the mRNA levels of thermogenic genes such as Ucp1 and Fgf21.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers for Ucp1, Fgf21, and a housekeeping gene (e.g., Actb, Gapdh)

Procedure:

-

Lyse the treated adipocytes and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Western Blotting for PKA Signaling

This method is used to detect the phosphorylation of key proteins in the PKA signaling pathway, such as HSL (Hormone-Sensitive Lipase) and CREB (cAMP response element-binding protein).

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-HSL, anti-HSL, anti-phospho-CREB, anti-CREB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated adipocytes and determine the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on adipocyte thermogenesis.

Conclusion and Future Directions

This compound represents a promising new chemical entity for the study of adipocyte thermogenesis. Its ability to induce a beige adipocyte phenotype through a PRMT1- and beta-adrenergic-independent mechanism opens up new avenues for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes.

Future research should focus on:

-

Target Identification: Elucidating the direct molecular target of this compound that initiates the PKA signaling cascade.

-

In Vivo Efficacy: Evaluating the effects of this compound on whole-body energy expenditure, glucose homeostasis, and body weight in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its thermogenic activity and minimize any potential off-target effects.

This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further characterizing the thermogenic properties of this compound and exploring its therapeutic potential.

References

- 1. TC‐E 5003, a protein methyltransferase 1 inhibitor, activates the PKA‐dependent thermogenic pathway in primary murine and human subcutaneous adipocytes – ScienceOpen [scienceopen.com]

- 2. This compound, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRMT1-Mediated PARP1 Methylation Drives Lung Metastasis and Chemoresistance via P65 Activation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular targets of TC-E 5003

An In-depth Technical Guide to the Molecular Targets of TC-E 5003

Introduction

This compound, chemically known as N,N′-(Sulfonyldi-4,1-phenylene)bis(2-chloroacetamide), is a small molecule inhibitor primarily recognized for its selective action against Protein Arginine Methyltransferase 1 (PRMT1).[1][2] PRMT1 is the predominant type I protein arginine methyltransferase, responsible for the majority of asymmetric dimethylarginine formation in proteins.[1] Dysregulation of PRMT1 has been implicated in various pathological conditions, including inflammation, oxidative stress, and cancer, making it a significant therapeutic target.[1][3] This document provides a comprehensive overview of the , its impact on key signaling pathways, and the experimental methodologies used to elucidate these interactions.

Primary Molecular Target: PRMT1

The principal molecular target of this compound is Protein Arginine Methyltransferase 1 (PRMT1). It acts as a selective inhibitor of this enzyme.[4][5] Docking simulations suggest that this compound binds to the substrate arginine binding site of PRMT1 when the S-adenosyl-l-methionine (SAM) binding site is occupied.[6] Its selectivity is a key feature, as it shows no significant inhibitory activity against other methyltransferases like CARM1 (PRMT4) or the lysine methyltransferase Set7/9.[1][7][8]

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary target and its cytotoxic effects on various cancer cell lines have been quantified through IC50 measurements.

| Target/Cell Line | Description | IC50 Value (µM) | Reference |

| hPRMT1 | Human Protein Arginine Methyltransferase 1 (cell-free assay) | 1.5 | [4][5][9] |

| MCF-7 | Human Breast Adenocarcinoma | 0.41 | [10][11] |

| 1.97 | [6] | ||

| LNCaP | Human Prostate Carcinoma | 4.49 | [6] |

| A549 | Human Lung Carcinoma | 0.70 | [10][11] |

| NCI-H1299 | Human Non-Small Cell Lung Carcinoma | 0.68 | [10][11] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 0.60 | [10][11] |

Modulation of Cellular Signaling Pathways

This compound influences several critical intracellular signaling pathways, primarily stemming from its inhibition of PRMT1 and potentially through off-target effects. Its most documented activities relate to anti-inflammatory responses and thermogenesis.

Anti-Inflammatory Effects via TLR4 Signaling

This compound demonstrates significant anti-inflammatory properties by modulating the Toll-like receptor 4 (TLR4) signaling pathway, typically activated by lipopolysaccharide (LPS).[1] The compound effectively suppresses the downstream activation of two key transcription factors: nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][4]

The mechanism involves:

-

Inhibition of Src Activation : this compound attenuates the phosphorylation and activation of Src, a tyrosine kinase upstream of the NF-κB pathway.[1][2]

-

Suppression of NF-κB Nuclear Translocation : By inhibiting Src, it prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This leads to a reduction in the nuclear translocation of the active NF-κB subunits p65 and p50.[1][2]

-

Downregulation of c-Jun : this compound directly regulates and decreases the gene expression of c-Jun, a critical component of the AP-1 transcription factor.[1][2][7]

This cascade of inhibition results in a dramatic reduction of LPS-induced inflammatory gene expression, including iNOS, COX-2, TNF-α, and IL-6.[1][2]

Activation of Thermogenesis

In a surprising finding, this compound has been shown to induce thermogenic properties in primary murine and human subcutaneous adipocytes.[12] This effect appears to be independent of its primary target, PRMT1, and also independent of beta-adrenergic receptors.[12] this compound treatment activates Protein Kinase A (PKA) signaling and lipolysis.[9][12] This leads to a significant upregulation in the expression of key thermogenic genes, Uncoupling Protein 1 (UCP1) and Fibroblast Growth Factor 21 (FGF21).[9][12] This suggests a potential application for this compound in the research of obesity and metabolic disorders.[9]

References

- 1. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. polyethyleniminelinear.com [polyethyleniminelinear.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | CAS:17328-16-4 | PRMT1 inhibitor, potent | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

TC-E 5003 CAS number and chemical properties

Introduction

TC-E 5003, also known as N,N'-(sulfonyldi-4,1-phenylene)bis(2-chloroacetamide), is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1][2][3] PRMT1 is a key enzyme that catalyzes the post-translational modification of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including signal transduction, gene transcription, and DNA repair. Dysregulation of PRMT1 activity has been implicated in several diseases, most notably in various forms of cancer, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is an off-white solid compound with the chemical formula C16H14Cl2N2O4S.[1][3] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 17328-16-4[1][4][5][6] |

| IUPAC Name | N,N'-(sulfonyldi-4,1-phenylene)bis(2-chloroacetamide)[5][6] |

| Other Names | NSC 30176[2][5][7] |

| SMILES | ClCC(=O)Nc1ccc(cc1)S(=O)(=O)c1ccc(NC(=O)CCl)cc1[7] |

| InChI Key | SHRCVZJKZJGIHQ-UHFFFAOYSA-N[5] |

| Property | Value |

| Molecular Weight | 401.26 g/mol [1][4][6] |

| Molecular Formula | C16H14Cl2N2O4S[1][4][6] |

| Appearance | Off-white solid[3] |

| Purity | ≥98%[1][4] |

| Solubility | Soluble to 50 mM in DMSO.[1][8] Insoluble in ethanol and water.[3] |

| Storage | Store at +4°C or -20°C.[1][3] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of human PRMT1 with an IC50 value of 1.5 µM.[1][2][7][9] It exhibits high selectivity for PRMT1, showing no significant inhibitory activity against other methyltransferases such as CARM1 (PRMT4) and Set7/9 at concentrations up to 50 µM.[1][5]

The primary mechanism of action of this compound involves the direct inhibition of the enzymatic activity of PRMT1. This inhibition leads to a reduction in the methylation of arginine residues on target proteins, thereby modulating downstream cellular processes.

Anti-inflammatory Effects:

This compound has demonstrated significant anti-inflammatory properties.[2][9] It modulates the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells by inhibiting the activation of key signaling pathways, including Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[2][][11] Specifically, this compound has been shown to:

-

Reduce the production of nitric oxide (NO), a key inflammatory mediator.[11][12]

-

Decrease the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[11]

-

Downregulate the nuclear translocation of the NF-κB subunits p65 and p50.[]

-

Inhibit the phosphorylation of c-Jun, a component of the AP-1 transcription factor.[11]

Anticancer Activity:

This compound has shown promising anti-proliferative effects in various cancer cell lines. It inhibits the growth of MCF7a breast cancer cells (GI50 = 1.97 µM) and LNCaP prostate cancer cells (GI50 = 4.49 µM).[1][7] Furthermore, it attenuates androgen-induced gene expression in LNCaP cells.[1] In lung cancer cell lines A549 and H1299, the IC50 values were determined to be 0.7022 µM and 0.6844 µM, respectively.[13][14] For breast cancer cell lines MCF-7 and MDA-MB-231, the IC50 values were 0.4128 µM and 0.5965 µM, respectively.[13][14]

Thermogenic Effects:

Interestingly, this compound has been found to induce thermogenic properties in primary murine and human subcutaneous adipocytes.[15] This effect is independent of its PRMT1 inhibitory activity and beta-adrenergic receptors.[15] this compound upregulates the expression of Ucp1 and Fgf21 and activates protein kinase A (PKA) signaling and lipolysis.[15]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

LPS-Induced Inflammatory Signaling Pathway Inhibition by this compound.

PKA-Dependent Thermogenic Pathway Activation by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cell lines.

-

Methodology:

-

Seed cells (e.g., RAW264.7, A549, MCF-7) in a 96-well plate at a density of 1 × 10^6 cells/mL and incubate overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-1 µM) for a specified period (e.g., 24 or 48 hours).

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To quantify the production of nitric oxide by cells in response to treatment.

-

Methodology:

-

Plate RAW264.7 cells (1 × 10^6 cells/mL) in a 96-well plate and incubate overnight.

-

Pre-treat the cells with this compound (e.g., 0-1 µM) for 30 minutes.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 570 nm.[12]

-

3. Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins in cell lysates.

-

Methodology:

-

Treat cells with this compound and/or LPS for the desired time.

-

Lyse the cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-c-Jun, p65, p50, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

-

4. In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Subcutaneously inject cancer cells (e.g., A549) into the flank of immunodeficient mice.

-

Allow the tumors to grow to a palpable size.

-

Administer this compound (e.g., 0.5-2.0 mg) via a suitable route (e.g., subcutaneous injection) for a specified duration (e.g., 28 days).

-

Monitor tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.[9]

-

This compound is a valuable research tool for studying the biological roles of PRMT1 and for exploring its therapeutic potential in various diseases, including cancer and inflammatory disorders. Its selectivity and well-characterized mechanism of action make it an ideal probe for dissecting PRMT1-mediated signaling pathways. The diverse biological activities of this compound, including its unexpected thermogenic effects, warrant further investigation and may open new avenues for drug development. The experimental protocols outlined in this guide provide a solid foundation for researchers to utilize this compound effectively in their studies.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. polyethyleniminelinear.com [polyethyleniminelinear.com]

- 4. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 8. This compound | CAS:17328-16-4 | PRMT1 inhibitor, potent | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. medchemexpress.com [medchemexpress.com]

- 11. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound, a protein methyltransferase 1 inhibitor, activates the PKA-dependent thermogenic pathway in primary murine and human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

TC-E 5003: A Technical Overview of its Inhibition of hPRMT1

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5003 is a selective inhibitor of human protein arginine methyltransferase 1 (hPRMT1), a key enzyme involved in post-translational modification of proteins and a critical regulator of various cellular processes.[1][2][3] This technical guide provides an in-depth overview of the inhibitory activity of this compound against hPRMT1, including its IC50 value, the signaling pathways it modulates, and a generalized experimental protocol for assessing its inhibitory potential.

Quantitative Data Summary

The inhibitory potency of this compound against hPRMT1 has been consistently determined, providing a crucial benchmark for its biological activity.

| Compound | Target | IC50 Value |

| This compound | hPRMT1 | 1.5 µM |

This data is consistently reported across multiple sources.[1][2][3]

Core Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways, highlighting its potential therapeutic applications in inflammation and metabolic diseases.

Inhibition of LPS-Induced Inflammatory Pathways

This compound demonstrates anti-inflammatory properties by modulating the lipopolysaccharide (LPS)-induced AP-1 and NF-κB signaling pathways.[1] This modulation leads to a reduction in the production of pro-inflammatory mediators.

References

Methodological & Application

Application Notes and Protocols for TC-E 5003 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5003 is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a crucial role in various cellular processes, including signal transduction, gene transcription, and DNA repair.[1][2][3] As a type I PRMT, PRMT1 is responsible for the generation of monomethylarginine and asymmetric dimethylarginine.[2] Due to its involvement in pathological conditions such as cancer and inflammation, PRMT1 has emerged as a promising therapeutic target.[2][4] this compound has demonstrated anti-inflammatory and anti-tumor properties, making it a valuable tool for research in oncology and immunology.[1][2][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 0.7022[1][5] |

| NCI-H1299 | Lung Cancer | 0.6884[5] |

| MCF-7 | Breast Cancer | 0.4128[1][5] |

| MDA-MB-231 | Breast Cancer | 0.5965[1][5] |

| LNCaP | Prostate Cancer | 4.49 |

Table 2: Inhibition of Cancer Cell Proliferation by this compound (6.0 µM for 48 hours)

| Cell Line | Inhibition Rate (%) |

| A549 | 77.11[1] |

| NCI-H1299 | 80.11 |

| MCF-7 | 86.77[1] |

| MDA-MB-231 | 71.43 |

Experimental Protocols

General Cell Culture

Materials:

-

Human breast cancer cell lines (MCF-7, MDA-MB-231)[1]

-

Human lung cancer cell lines (A549, NCI-H1299)[1]

-

Murine macrophage cell line (RAW264.7)[2]

-

Human embryonic kidney cell line (HEK293T)[2]

-

This compound

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Culture all cell lines in either DMEM or RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[1][2]

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Prepare a stock solution of this compound by dissolving it in DMSO.[1] For subsequent experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.

Cell Viability Assay (CCK-8 or MTT)

This protocol is adapted from the Cell Counting Kit-8 (CCK-8) method used to assess the inhibitory effect of this compound on cell proliferation.[1] A similar protocol using the MTT assay can also be employed.

Materials:

-

Cells cultured as described above

-

96-well plates

-

This compound

-

CCK-8 or MTT reagent

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 1 x 10^4 cells per well in 200 µL of complete medium and allow them to attach for 24 hours.[6]

-

After 24 hours, treat the cells with various concentrations of this compound. It is recommended to use a range of concentrations to determine the IC50 value.

-

Incubate the plates for the desired time points (e.g., 48 hours).[1]

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay by Flow Cytometry

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.[6][7][8]

Materials:

-

Cells cultured and treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit[6]

-

Phosphate-buffered saline (PBS)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed A549 cells at a density of 1 x 10^4 cells per well in a 96-well plate and allow them to attach for 24 hours.[6]

-

Treat the cells with the desired concentration of this compound (e.g., 0.6 µM) for various time points (e.g., 3, 48, and 96 hours).[6]

-

Harvest the cells, including any floating cells in the supernatant.

-

Wash the cells twice with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.[6][7][8]

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound selectively inhibits PRMT1, which in turn modulates downstream signaling pathways. In the context of inflammation, this compound has been shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB and AP-1 signaling pathways.[2]

Caption: this compound inhibits PRMT1, leading to the modulation of downstream signaling pathways.

Inhibition of NF-κB Signaling Pathway by this compound

This compound attenuates LPS-induced inflammation by inhibiting the NF-κB signaling pathway. It has been shown to suppress the activation of Src and the subsequent phosphorylation of IκBα.[2] This prevents the nuclear translocation of the NF-κB subunits p65 and p50.[2]

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Experimental Workflow for Assessing this compound Effects

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound.

Caption: A logical workflow for studying the effects of this compound on cultured cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal Concentration of TC-E 5003 for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of TC-E 5003, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), for in vitro experiments. This compound has demonstrated significant effects in various cellular models, including cancer cell lines and immune cells, primarily through the modulation of key signaling pathways.

Summary of Quantitative Data

The optimal concentration of this compound is highly dependent on the cell type and the biological process being investigated. Below is a summary of effective concentrations from various in vitro studies.

| Cell Line | Application | Effective Concentration | Key Findings | Citation |

| hPRMT1 (recombinant) | Enzyme Inhibition | IC50: 1.5 µM | Selective inhibition of PRMT1. | [1][2][3] |

| RAW264.7 | Anti-inflammatory | 0 - 1 µM | Suppressed LPS-induced nitric oxide (NO) production. | [2][4] |

| RAW264.7 | Anti-inflammatory | 1 µM | Regulated LPS-induced AP-1 transcriptional activity by modulating c-Jun expression. | [2] |

| Primary iWAT cells | Thermogenesis | 10 µM (4 hours) | Augmented thermogenesis by increasing UCP1 expression. | [2] |

| A549 (Lung Cancer) | Antiproliferative | IC50: 0.7022 µM | Inhibited cell proliferation. | [5][6][7] |

| NCL-H1299 (Lung Cancer) | Antiproliferative | IC50: 0.6844 µM | Inhibited cell proliferation. | [5][6][7] |

| MCF-7 (Breast Cancer) | Antiproliferative | IC50: 0.4128 µM | Inhibited cell proliferation. | [5][6][7] |

| MDA-MB-231 (Breast Cancer) | Antiproliferative | IC50: 0.5965 µM | Inhibited cell proliferation. | [5][6][7] |

| Various Cancer Cell Lines (A549, H1299, MCF-7, MDA-MB-231) | Antiproliferative | 6 µM (48 hours) | Significantly inhibited proliferation (71.43% - 86.77%). | [2][5] |

| LNCaP (Prostate Cancer) | Gene Expression | Not specified | Attenuated androgen-induced gene expression. | [3] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

Figure 1: Signaling pathways modulated by this compound.

Experimental Protocols

Stock Solution Preparation

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO.[2] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term use.[2] Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium.

Cell Culture and Treatment

The following is a general protocol for cell culture and treatment with this compound. Specific cell culture conditions may vary depending on the cell line.

Figure 2: General workflow for cell treatment with this compound.

Protocol:

-

Cell Seeding: Seed cells at an appropriate density in multi-well plates, flasks, or dishes.

-

Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 70-80%).[6]

-

This compound Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. A vehicle control (e.g., DMSO) should be included in parallel.

-

Incubation: Incubate the cells with this compound for the desired period (e.g., 30 minutes for pre-treatment, or 24-48 hours for proliferation assays).[2][4][5]

-

(Optional) Stimulation: For studies involving agonists (e.g., LPS), add the stimulus to the culture medium after the pre-treatment with this compound.[4][8]

-

Harvesting: After the incubation period, harvest the cells for downstream analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is for measuring the effect of this compound on LPS-induced NO production in RAW264.7 macrophage cells.[4][8]

Materials:

-

RAW264.7 cells

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Sodium nitrite (for standard curve)

-

96-well plates

Protocol:

-

Seed RAW264.7 cells in a 96-well plate and incubate overnight.[9]

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0-1 µM) for 30 minutes.[4]

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[4]

-

Collect the cell culture supernatants.

-

Mix an equal volume of the supernatant with Griess Reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration based on a sodium nitrite standard curve.

Western Blot Analysis

This protocol is for analyzing the effect of this compound on protein expression and phosphorylation in signaling pathways.[8][9]

Protocol:

-

Culture and treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-c-Jun, p65, p50, IκBα).[8][9]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation Assay (e.g., MTT or CCK-8)

This protocol is for assessing the anti-proliferative effects of this compound on cancer cells.[5][6]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

This compound

-

MTT or CCK-8 reagent

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 48 hours).[5]

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: TC-E 5003 Treatment of RAW264.7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5003 is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a crucial role in various cellular processes, including inflammation.[1][2][3][4] In the context of immunology and drug discovery, the murine macrophage-like cell line, RAW264.7, serves as a valuable in vitro model to study inflammatory responses.[5] This document provides detailed application notes and protocols for the treatment of RAW264.7 cells with this compound to investigate its anti-inflammatory properties, particularly in the context of Toll-like receptor 4 (TLR4) signaling.

This compound has been shown to modulate the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 cells by inhibiting PRMT1.[1][2][6] This inhibition leads to the downregulation of key inflammatory pathways, including the Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[1][2][6] Consequently, the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α, IL-1β, and IL-6 is significantly reduced.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound on LPS-induced inflammatory responses in RAW264.7 cells.

Table 1: Dose-Dependent Inhibition of Nitric Oxide (NO) Production by this compound

| This compound Concentration (µM) | LPS (1 µg/mL) Treatment | NO Production Inhibition (%) |

| 0 | + | 0% (Control) |

| 0.25 | + | Significant reduction |

| 0.5 | + | Further significant reduction |

| 1 | + | Maximal reduction observed |

Note: Data is compiled based on findings that this compound significantly and dose-dependently decreased NO production without cytotoxicity.[1]

Table 2: Effect of this compound on Pro-Inflammatory Gene Expression

| Gene Target | This compound (1 µM) + LPS (1 µg/mL) | Outcome |

| iNOS | + | Remarkable reduction in mRNA expression |

| COX-2 | + | Downregulation of mRNA expression |

| TNF-α | + | Downregulation of mRNA expression |

| IL-1β | + | Downregulation of mRNA expression |

| IL-6 | + | Downregulation of mRNA expression |

Note: This table summarizes the observed downregulation of inflammatory gene transcription following treatment with this compound.[1][2]

Experimental Protocols

Cell Culture and Maintenance of RAW264.7 Cells

This protocol outlines the standard procedure for culturing and maintaining the RAW264.7 macrophage cell line.

Materials:

-

RAW264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell scrapers

-

Sterile tissue culture flasks and plates

Procedure:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7]

-

For passaging, when cells reach 70-80% confluency, gently dislodge the adherent cells using a cell scraper.

-

Resuspend the cells in fresh medium and seed into new culture flasks at a suitable density.

-

Refresh the culture medium every 2-3 days.[8]

LPS-Induced Inflammation and this compound Treatment

This protocol details the induction of an inflammatory response in RAW264.7 cells using Lipopolysaccharide (LPS) and subsequent treatment with this compound.

Materials:

-

RAW264.7 cells, plated at the desired density

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO (vehicle for this compound)

-

Complete culture medium

Procedure:

-

Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0-1 µM) or vehicle (DMSO) for 30 minutes.[1][9]

-

Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for NO production).[1][2]

-

Proceed with downstream assays to evaluate the inflammatory response.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol describes the quantification of NO production in the cell culture supernatant using the Griess assay.

Materials:

-

Cell culture supernatants from treated cells

-

Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well microplate reader

Procedure:

-

Collect the cell culture supernatants after the 24-hour LPS stimulation period.[1]

-

In a 96-well plate, mix an equal volume of the supernatant with the Griess Reagent.

-

Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540-570 nm using a microplate reader.[1][9]

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Analysis of Gene Expression by RT-PCR

This protocol provides a general workflow for analyzing the mRNA expression levels of pro-inflammatory genes.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

After 6 hours of LPS stimulation, lyse the cells and extract total RNA using a suitable RNA extraction kit.[1]

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the relative gene expression levels using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.

Western Blot Analysis of Signaling Proteins

This protocol details the detection of key proteins in the NF-κB and AP-1 signaling pathways.

Materials:

-

Cell lysates from treated cells

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-c-Jun, anti-c-Jun, anti-p65, anti-p50, anti-Lamin A/C, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

For analysis of cytoplasmic and nuclear proteins, treat cells with LPS for shorter durations (e.g., 0-60 minutes).[1][2]

-

Prepare whole-cell lysates or perform nuclear/cytoplasmic fractionation.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

For nuclear translocation analysis, normalize the levels of nuclear proteins (e.g., p65, p50, c-Jun) to a nuclear loading control like Lamin A/C.[1][2]

Visualizations

Signaling Pathways

References

- 1. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell culture of RAW264.7 cells [protocols.io]

- 6. Protein Arginine Methyltransferase 1 (PRMT1) Selective Inhibitor, this compound, Has Anti-Inflammatory Properties in TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]